Cesium tricarbonyltrichloroosmate(1-)

Description

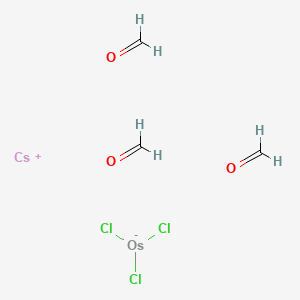

Cesium tricarbonyltrichloroosmate(1−) is an anionic coordination complex with the formula $[Os(CO)3Cl3]^-$, paired with a cesium counterion. This compound belongs to the family of transition metal carbonyl halides, characterized by their octahedral geometry, where three carbonyl (CO) ligands and three chloride (Cl⁻) ligands coordinate to a central osmium atom. The cesium ion ($Cs^+$) balances the charge, forming a stable ionic solid.

Key properties include:

- Osmium analogs are less documented in publicly available sources.

- Applications: Primarily used in industrial and scientific research, such as catalysis or precursor materials for metal-organic frameworks .

- Safety: Classified under EINECS and EC Inventory, with handling precautions typical for metal carbonyls (e.g., toxicity risks from CO release) .

Properties

CAS No. |

18400-27-6 |

|---|---|

Molecular Formula |

C3H6Cl3CsO3Os |

Molecular Weight |

519.57239 |

Synonyms |

cesium tricarbonyltrichloroosmate(1-) |

Origin of Product |

United States |

Comparison with Similar Compounds

Cesium Tricarbonyltrichlororuthenate(1−)

- Formula : $[Ru(CO)3Cl3]^-$ $Cs^+$

- CAS : 22594-81-6

- Structure : Analogous octahedral geometry but with Ru instead of Os.

- Reactivity : Ru compounds are generally less redox-active than Os analogs due to lower electronegativity and smaller atomic size.

- Applications : Used in catalysis (e.g., hydroformylation) and electrochemical studies .

Potassium Tricarbonyltrichloroosmate(1−)

- Formula : $[Os(CO)3Cl3]^-$ $K^+$

- Key Differences :

- Solubility : Potassium salts are typically more water-soluble than cesium analogs due to smaller ion size.

- Stability : Cesium’s larger ionic radius may enhance lattice stability in solid-state structures.

Cesium Hexachloroosmate(IV)

- Formula : $Cs2[OsCl6]$

- Comparison :

- Ligand Environment : Lacks CO ligands, featuring only chloride ligands in an octahedral geometry.

- Oxidation State : Os(IV) vs. Os(II) in the tricarbonyltrichloro complex, leading to distinct redox behavior.

Cobalt and Iron Tricarbonyl Halides

- Examples : $[Fe(CO)3Cl3]^-$, $[Co(CO)3Cl3]^-$

- Contrast :

- Electron Configuration : Os (5d⁶) vs. Fe (3d⁶) or Co (3d⁷) results in stronger metal-ligand bonds and higher thermal stability for Os complexes.

- Magnetic Properties : Os complexes are typically diamagnetic, while Fe/Co analogs may exhibit paramagnetism.

Research Findings and Data Tables

Table 1: Comparative Properties of Selected Metal Carbonyl Halides

| Property | Cs $[Os(CO)3Cl3]^-$ | Cs $[Ru(CO)3Cl3]^-$ | K $[OsCl_6]^{2-}$ |

|---|---|---|---|

| Metal Oxidation State | Os(II) | Ru(II) | Os(IV) |

| CO Ligands | 3 | 3 | 0 |

| Solubility in Water | Low | Moderate | High |

| Thermal Stability | High | Moderate | Very High |

| Primary Use | Catalysis | Catalysis | Oxidizing Agent |

Critical Analysis and Limitations

- Osmium analogs are less studied, necessitating caution in extrapolating properties.

- Research Gaps: Direct comparisons of Os vs. Ru tricarbonyltrichloro complexes are scarce. Further studies on Os analogs should focus on: Spectroscopic characterization (e.g., IR for CO stretching frequencies). Catalytic performance in cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.